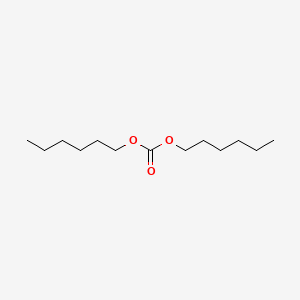
Dihexylcarbonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dihexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: Dihexyl carbonate is used in the formulation of certain pharmaceuticals.
Industry: It is used as a plasticizer and in the production of polycarbonates
Wirkmechanismus
Target of Action
Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of dihexyl carbonate are the monomers that are unsuitable for traditional melt polymerization at high temperatures .
Mode of Action
Dihexyl carbonate interacts with its targets through a process called melt polymerization . This process involves the reaction of dihexyl carbonate with monomers at high temperatures, resulting in the formation of polycarbonate resins . Dihexyl carbonate shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of dihexyl carbonate with monomers, leading to the formation of polycarbonate resins . This suggests that dihexyl carbonate may affect the biochemical pathways related to polymer synthesis.
Result of Action
The primary result of dihexyl carbonate’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of dihexyl carbonate’s action are primarily observed in the form of the resulting polycarbonate resins.
Action Environment
The action of dihexyl carbonate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, dihexyl carbonate shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of dihexyl carbonate .
Biochemische Analyse
Biochemical Properties
Dihexyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules. For instance, dihexyl carbonate can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of hexanol and carbon dioxide. Additionally, dihexyl carbonate can interact with proteins involved in the transcarbonation process, facilitating the transfer of carbonate groups to other molecules .
Cellular Effects
Dihexyl carbonate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, dihexyl carbonate can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, dihexyl carbonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, dihexyl carbonate can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, dihexyl carbonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihexyl carbonate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Dihexyl carbonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term studies have shown that dihexyl carbonate can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of dihexyl carbonate vary with different dosages in animal models. At low doses, dihexyl carbonate may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that dihexyl carbonate can cause dose-dependent changes in cellular function, including alterations in gene expression and metabolic pathways. High doses of dihexyl carbonate can also lead to toxic effects, such as liver and kidney damage .
Metabolic Pathways
Dihexyl carbonate is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors involved in these pathways, affecting the flux of metabolites and the levels of key intermediates. For example, dihexyl carbonate can inhibit the activity of certain enzymes in the tricarboxylic acid cycle, leading to changes in the levels of intermediates such as citrate and succinate .
Transport and Distribution
Within cells and tissues, dihexyl carbonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Dihexyl carbonate can also accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence its biological activity and effects on cellular function .
Subcellular Localization
Dihexyl carbonate’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, dihexyl carbonate can localize to the mitochondria, where it can affect energy production and other metabolic processes. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihexyl carbonate can be synthesized through the reaction of hexanol with phosgene or by transesterification of dimethyl carbonate with hexanol. The reaction typically requires a catalyst such as sodium methoxide and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, dihexyl carbonate is produced using a continuous flow process where hexanol and dimethyl carbonate are reacted in the presence of a catalyst. This method ensures high yield and purity of the product .
Types of Reactions:
Oxidation: Dihexyl carbonate can undergo oxidation reactions to form hexyl carbonates and other oxidized products.
Reduction: It can be reduced to hexanol and carbon dioxide under specific conditions.
Substitution: Dihexyl carbonate can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Hexyl carbonates and carbon dioxide.
Reduction: Hexanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl carbonate
- Diethyl carbonate
- Diphenyl carbonate
Comparison: Dihexyl carbonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .
Eigenschaften
IUPAC Name |
dihexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDSOXFNBWWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335005 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7523-15-1 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)
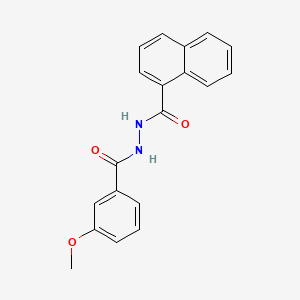
![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)

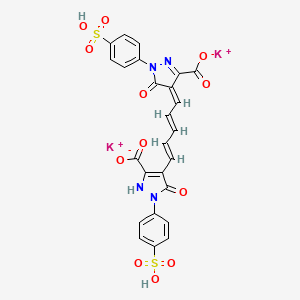
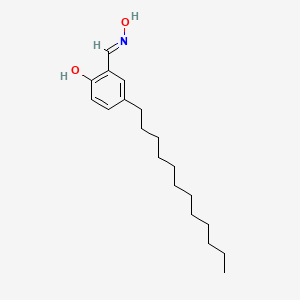
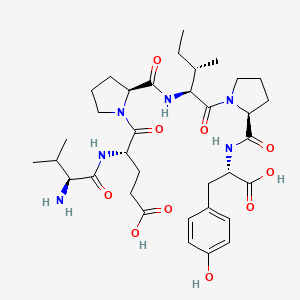
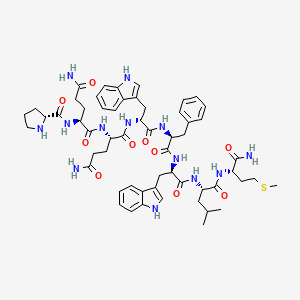
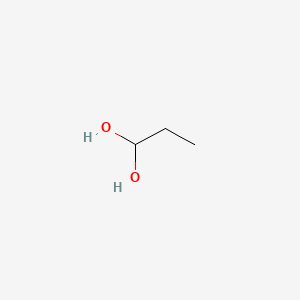
![Benzo[b]selenophene](/img/structure/B1597324.png)
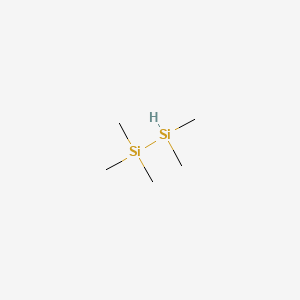
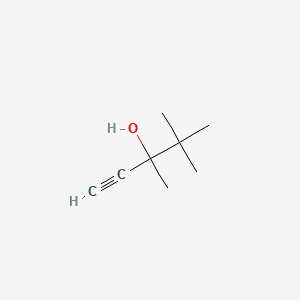
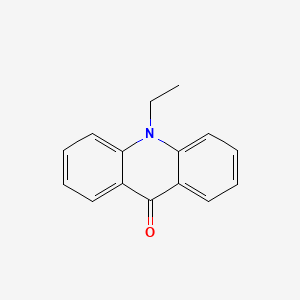
![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)
